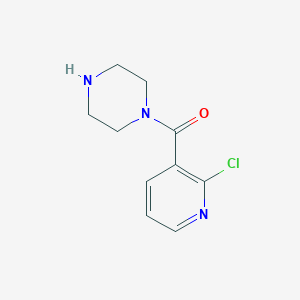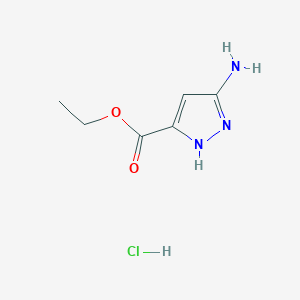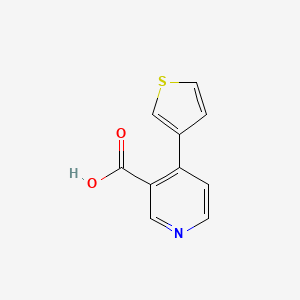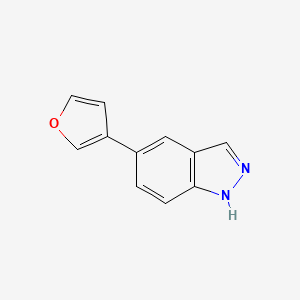
5-FURAN-3-YL-1H-INDAZOLE
Overview
Description
“5-(furan-3-yl)-1H-indazole” is a chemical compound that contains a furan ring and an indazole ring . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Indazole is a type of azole and consists of a pyrazole ring fused to a benzene ring. The specific compound “5-(furan-3-yl)-1H-indazole” would have the furan ring attached at the 5-position of the indazole ring .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Tautomeric Analysis : 5-Furan-2-yl derivatives, similar to 5-(furan-3-yl)-1H-indazole, have been synthesized from furan-2-carboxylic acid hydrazide, followed by the creation of Mannich bases and methyl derivatives. These compounds exhibit thiol-thione tautomerism, with their structures confirmed by IR and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activity
- Investigation of Antimicrobial Properties : Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol, which are structurally related to 5-(furan-3-yl)-1H-indazole, have shown moderate antimicrobial activity against gram-positive and gram-negative bacteria. This study highlights the potential of these compounds in antimicrobial applications (Danilchenko & Parchenko, 2017).
Synthesis of Heterocycles
- Catalysis in Heterocycle Formation : 5-(furan-2-yl)-1H-indazole analogs have been synthesized using a Co(III)-catalyzed process. This method involves C–H bond functionalization, addition, and cyclization cascades, demonstrating an efficient approach for assembling heterocycles from simple inputs, which is significant in pharmaceutical and materials research (Hummel & Ellman, 2014).
Photophysical Evaluation
- Photophysical Studies of Modified Nucleosides : Furan-modified nucleosides, including 5-(furan-2-yl)-2'-deoxyuridine, have been synthesized and evaluated for their photophysical properties. The furan-containing derivative displayed significant emission quantum efficiency and sensitivity to its microenvironment, making it a promising candidate as a responsive fluorescent probe in nucleic acids research (Greco & Tor, 2007).
Bioorganic Chemistry
- Synthesis of Bioactive Compounds : Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol, similar in structure to 5-(furan-3-yl)-1H-indazole, have been synthesized and shown to possess bioactive properties, such as antimicrobial and neuropharmacological activities. This research contributes to the understanding of the therapeutic potential of these compounds (Kumar et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Furan-3-yl-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2 kinases, and SGK . This results in changes that can be beneficial in the treatment of diseases induced by these kinases .
Biochemical Pathways
It is known that indazole derivatives, which include this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
It is known that indazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . For instance, some indazole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the synthesis of indazoles can involve various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds without catalyst and solvent . These synthesis methods suggest that the action of this compound could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
5-(furan-3-yl)-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the gamma-aminobutyric acid type B receptor, where 5-(furan-3-yl)-1H-indazole acts as a positive allosteric modulator . This interaction enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. Additionally, 5-(furan-3-yl)-1H-indazole has been shown to interact with cyclooxygenase-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . These interactions highlight the compound’s potential as a modulator of neurotransmission and inflammation.
Cellular Effects
The effects of 5-(furan-3-yl)-1H-indazole on various cell types and cellular processes are profound. In neuronal cells, the compound enhances inhibitory neurotransmission by modulating the gamma-aminobutyric acid type B receptor . This results in increased neuronal inhibition, which can have therapeutic implications for conditions such as anxiety and epilepsy. In inflammatory cells, 5-(furan-3-yl)-1H-indazole inhibits cyclooxygenase-2 activity, leading to reduced production of pro-inflammatory mediators . This anti-inflammatory effect can be beneficial in treating conditions characterized by excessive inflammation. Furthermore, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
At the molecular level, 5-(furan-3-yl)-1H-indazole exerts its effects through several mechanisms. The compound binds to the gamma-aminobutyric acid type B receptor at an allosteric site, enhancing the receptor’s response to gamma-aminobutyric acid . This positive allosteric modulation increases inhibitory neurotransmission, contributing to the compound’s anxiolytic and anticonvulsant effects. Additionally, 5-(furan-3-yl)-1H-indazole inhibits cyclooxygenase-2 by binding to its active site, preventing the enzyme from catalyzing the conversion of arachidonic acid to pro-inflammatory prostaglandins . This inhibition reduces inflammation and associated symptoms. The compound’s ability to modulate these key biomolecules underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(furan-3-yl)-1H-indazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods. It is susceptible to degradation under extreme conditions, such as high temperatures and acidic or basic environments . Long-term studies have shown that 5-(furan-3-yl)-1H-indazole can exert sustained effects on cellular function, particularly in terms of modulating neurotransmission and inflammation
Dosage Effects in Animal Models
The effects of 5-(furan-3-yl)-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to enhance inhibitory neurotransmission and reduce inflammation without causing significant adverse effects . At higher doses, 5-(furan-3-yl)-1H-indazole can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications. Threshold effects have also been observed, with certain dosages required to achieve the desired therapeutic outcomes . These dosage-dependent effects underscore the need for precise dosing regimens in clinical settings.
Metabolic Pathways
5-(furan-3-yl)-1H-indazole is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The interaction of 5-(furan-3-yl)-1H-indazole with cytochrome P450 enzymes can also influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding the metabolic pathways of 5-(furan-3-yl)-1H-indazole is crucial for predicting its pharmacokinetics and potential interactions with other medications.
Transport and Distribution
Within cells and tissues, 5-(furan-3-yl)-1H-indazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, 5-(furan-3-yl)-1H-indazole can interact with specific transporters and binding proteins, facilitating its distribution to different tissues . The compound’s localization and accumulation within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of 5-(furan-3-yl)-1H-indazole is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5-(furan-3-yl)-1H-indazole plays a crucial role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 5-(furan-3-yl)-1H-indazole to specific organelles . The compound’s activity can vary depending on its subcellular localization, with different effects observed in different compartments. Understanding the subcellular localization of 5-(furan-3-yl)-1H-indazole is important for elucidating its mechanisms of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
5-(furan-3-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQMHNYJYMOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696198 | |
| Record name | 5-(Furan-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-45-7 | |
| Record name | 5-(Furan-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
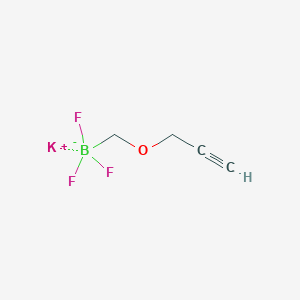

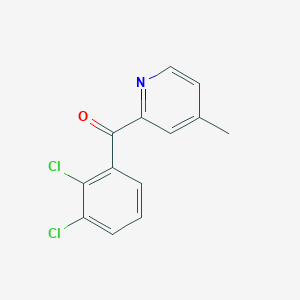


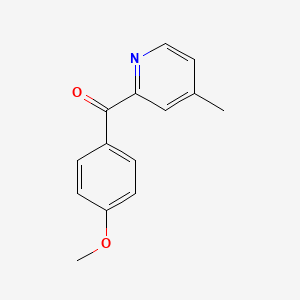
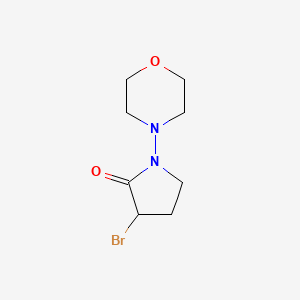

![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
